molecular formula C21H20N6O2S B2736339 N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide CAS No. 932537-68-3

N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide

Cat. No. B2736339
CAS RN: 932537-68-3
M. Wt: 420.49
InChI Key: UDEUCBSXKIRBTQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a thiadiazole ring, and a benzamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

While the specific synthesis for this compound is not available, similar compounds are often synthesized through multi-step reactions that involve the formation of the triazole and thiadiazole rings . The exact method would depend on the starting materials and the specific conditions required for each reaction step.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and thiadiazole rings suggests that this compound would have a rigid, planar structure. The methoxy group attached to the benzamide group could introduce some steric hindrance, potentially affecting the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The triazole and thiadiazole rings are aromatic and thus relatively stable, but they can participate in reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents .

Scientific Research Applications

Medicinal Chemistry and Drug Development

This compound exhibits potential as a scaffold for designing novel drugs. Researchers can explore its interactions with biological targets, predict binding affinities, and optimize its pharmacokinetic properties. Key areas include:

Computational Chemistry and Molecular Modeling

Organic Synthesis

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. This includes avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

N-[3-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-12-9-10-15(11-13(12)2)27-14(3)18(24-26-27)19-22-21(30-25-19)23-20(28)16-7-5-6-8-17(16)29-4/h5-11H,1-4H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEUCBSXKIRBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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